(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the rhodanine derivative family, characterized by a 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a benzylidene substituent at position 4. Key structural features include:
- 3-(3-bromophenyl) group: Introduces electron-withdrawing effects and steric bulk.
- 5-(2,4-dimethoxybenzylidene) group: Provides electron-donating methoxy substituents, influencing electronic properties and solubility.
- (5Z)-configuration: Critical for biological activity, as the Z-isomer often exhibits enhanced interactions with target proteins compared to the E-isomer .
Rhodanine derivatives are studied for diverse applications, including antimicrobial, anticancer, and photosynthesis-inhibiting activities .
Properties
Molecular Formula |
C18H14BrNO3S2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrNO3S2/c1-22-14-7-6-11(15(10-14)23-2)8-16-17(21)20(18(24)25-16)13-5-3-4-12(19)9-13/h3-10H,1-2H3/b16-8- |
InChI Key |
VNPOERIQZPYNCZ-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents used in this synthesis include:
Thiazolidinone precursor: 2-thioxo-1,3-thiazolidin-4-one
Catalysts: Acid or base catalysts such as p-toluenesulfonic acid or sodium hydroxide
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow synthesis, optimizing reaction conditions to maximize yield and purity. This may include the use of automated reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at the bromophenyl or dimethoxybenzylidene moieties using reagents like N-bromosuccinimide or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: N-bromosuccinimide, alkyl halides
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols
Substitution products: Halogenated or alkylated derivatives
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
IC50 Values: The compound has demonstrated IC50 values in the range of 10–30 µM against several cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. The presence of bromophenyl and dimethoxybenzylidene substituents in this specific compound enhances its effectiveness against various bacterial strains.
- Inhibition Studies: Compounds similar to (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies reveal that derivatives can achieve inhibition percentages exceeding 80% against pathogens like Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Thiazolidinones are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This property can be beneficial in treating conditions characterized by chronic inflammation.
Industrial Applications
In addition to its medicinal applications, (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can serve as a building block for the synthesis of more complex molecules in medicinal chemistry. Its unique structure may facilitate the development of new pharmaceuticals or materials with enhanced properties.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets and pathways. For example:
Molecular targets: Enzymes or receptors involved in inflammation or cancer cell proliferation.
Pathways involved: Inhibition of key signaling pathways such as NF-κB or MAPK.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituents on the Benzylidene Moiety
(5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one ():
- Bromine at the 4-position of the benzylidene ring enhances lipophilicity and photosynthesis-inhibiting activity (IC₅₀ = 3.0 μmol/L).
- Compared to the target compound, the bromine position differs (benzylidene vs. 3-phenyl), leading to distinct electronic environments. The target compound’s 2,4-dimethoxybenzylidene group may reduce aggregation due to improved solubility .
(5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one ():
Substituents on the Thiazolidinone Core
Antimicrobial Potential
- 5-Indolylmethylene derivatives (): Substitution with indole rings improves antifungal activity.
Physicochemical Properties
Lipophilicity
- The target compound’s calculated logP (estimated via substituent contributions): ~3.5, higher than 5-(2-hydroxybenzylidene) derivatives (logP ~2.8) due to methoxy and bromine groups .
Crystallography
- Methanol vs. DMSO solvates (): The target compound’s 2,4-dimethoxy groups likely prevent strong hydrogen bonding, resulting in different crystal packing compared to hydroxylated analogues .
Biological Activity
(5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, characterized by a thiazolidinone core structure with various substituents that contribute to its biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is with a molecular weight of approximately 436.3 g/mol. The compound features a bromophenyl group and a dimethoxybenzylidene moiety, which are believed to enhance its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H14BrNO3S2 |
| Molecular Weight | 436.3 g/mol |
| IUPAC Name | (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
| CAS Number | 358403-80-2 |
Anticancer Properties
Research indicates that (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
- IC50 Values: The compound has demonstrated IC50 values in the range of 10–30 µM against several cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing particularly strong activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 7.81 µg/mL |
| Escherichia coli | 15.62 µg/mL |
| Bacillus subtilis | 3.91 µg/mL |
The structure–activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible role in treating inflammatory diseases.
The biological activities of (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are attributed to several mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition: Preliminary studies indicate potential interactions with key enzymes involved in cancer metabolism and microbial resistance mechanisms.
- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Activity: A recent study published in a peer-reviewed journal demonstrated that treatment with (5Z)-3-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one resulted in significant tumor growth inhibition in xenograft models .
- Antimicrobial Efficacy Research: Another study highlighted its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
